molecular formula C19H16ClN5O3S B2833183 N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 888415-28-9

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No.: B2833183
CAS No.: 888415-28-9
M. Wt: 429.88
InChI Key: QONXENYXMDHRSB-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with an amine.

    Thioether Formation: The thioether linkage is formed by reacting a thiol with a halogenated intermediate.

    Final Coupling: The final step involves coupling the synthesized intermediate with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The amino and chlorophenyl groups can participate in various substitution reactions, such as nucleophilic substitution.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

    Hydrolysis Conditions: Aqueous acid or base, elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the pyrimidine ring is particularly interesting due to its prevalence in nucleic acid structures.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as anticancer agents, antimicrobial agents, and anti-inflammatory drugs. The specific interactions of the compound with biological targets can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide: This compound itself.

    N-(4-amino-2-((2-((3-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide: Similar structure with a bromophenyl group instead of chlorophenyl.

    N-(4-amino-2-((2-((3-methylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide: Similar structure with a methylphenyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Biological Activity

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide, with CAS number 888415-28-9, is a complex organic compound that belongs to the pyrimidine family. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The structural characteristics of this compound suggest diverse pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H16ClN5O3SC_{19}H_{16}ClN_{5}O_{3}S, with a molecular weight of approximately 429.9 g/mol. The structure includes a pyrimidine ring, an amine group, and a chlorophenyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₆ClN₅O₃S
Molecular Weight429.9 g/mol
CAS Number888415-28-9

Antimicrobial Activity

Research indicates that compounds containing pyrimidine derivatives exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains.

  • Antibacterial Activity :
    • In vitro studies have shown that this compound demonstrates activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.
    • A study highlighted that similar pyrimidine derivatives exhibited MIC values as low as 66 µM against S. aureus, suggesting that modifications in the structure can enhance antibacterial efficacy .
  • Antifungal Activity :
    • The compound's efficacy against fungal pathogens such as Candida albicans has also been noted. Pyrimidine derivatives have shown antifungal activity due to their ability to disrupt cellular processes in fungi .
  • Mechanism of Action :
    • The proposed mechanism involves interference with nucleic acid synthesis and protein synthesis pathways, which are crucial for microbial survival . The presence of the thioether group may enhance membrane permeability, facilitating better uptake into microbial cells.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies :
    • Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values indicate significant growth inhibition at micromolar concentrations.
    • A related study showed that pyrimidine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .
  • Structure-Activity Relationship (SAR) :
    • SAR studies suggest that modifications to the pyrimidine core can lead to enhanced anticancer activity. Substituents at specific positions on the pyrimidine ring can significantly affect the compound's ability to inhibit tumor growth .

Case Studies

Several case studies have highlighted the potential of pyrimidine derivatives in clinical applications:

  • Study on Antimicrobial Efficacy :
    • A study conducted by Nassar et al. synthesized various thioxopyrimidine derivatives and evaluated their antibacterial activity against E. coli and P. aeruginosa. One derivative showed higher activity than ciprofloxacin, indicating the potential of these compounds as effective antibacterial agents .
  • Evaluation of Anticancer Properties :
    • Another investigation focused on the anticancer effects of substituted pyrimidines on different cancer cell lines, revealing that certain modifications could lead to increased selectivity towards cancer cells while sparing normal cells .

Properties

IUPAC Name

N-[4-amino-2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O3S/c20-12-7-4-8-13(9-12)22-14(26)10-29-19-24-16(21)15(18(28)25-19)23-17(27)11-5-2-1-3-6-11/h1-9H,10H2,(H,22,26)(H,23,27)(H3,21,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONXENYXMDHRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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